![molecular formula C27H30N4O4 B1669829 Darexaban CAS No. 365462-23-3](/img/structure/B1669829.png)
Darexaban
Overview
Description
It is an experimental drug that acts as an anticoagulant and antithrombotic agent, primarily aimed at preventing venous thromboembolism after major orthopedic surgery, stroke in patients with atrial fibrillation, and potentially ischemic events in acute coronary syndrome . The development of darexaban was discontinued in September 2011 .
Preparation Methods
The synthesis of darexaban involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Darexaban undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced analogs .
Scientific Research Applications
Introduction to Darexaban
This compound (YM150) is a novel anticoagulant developed by Astellas Pharma. It acts by selectively inhibiting factor Xa, a crucial component in the coagulation cascade that leads to thrombus formation. Its pharmacological properties include rapid absorption, minimal food interactions, and a favorable safety profile compared to traditional vitamin K antagonists.
Prevention of Venous Thromboembolism (VTE)
This compound has been primarily studied for its role in preventing VTE after major orthopedic surgeries, such as total hip and knee arthroplasties.
- Phase II/III Studies : In trials involving Asian patients undergoing elective major orthopedic surgery, this compound demonstrated significant efficacy in reducing the incidence of total VTE compared to placebo and standard treatments like enoxaparin:
Acute Coronary Syndrome (ACS)
The RUBY-1 trial evaluated this compound's safety and tolerability in patients with recent high-risk ACS when used alongside dual antiplatelet therapy.
- Study Design : This multicenter, double-blind study involved 1,279 patients who received varying doses of this compound or placebo for 24 weeks.
- Outcomes : While bleeding rates were significantly higher in all this compound groups compared to placebo (pooled HR 2.275; P = 0.022), there was no significant reduction in major cardiovascular events . The study indicated that this compound's addition to standard therapy did not yield expected benefits in preventing recurrent ischemic events after ACS.
Atrial Fibrillation
This compound has potential applications in the management of atrial fibrillation, where it may reduce the risk of embolic strokes by preventing clot formation within the heart.
- Mechanism : By inhibiting factor Xa, this compound decreases prothrombin activity and subsequent thrombus formation, thus potentially lowering the risk of stroke in patients with atrial fibrillation .
Pharmacokinetics and Safety Profile
This compound is characterized by rapid absorption and extensive metabolism, primarily via glucuronidation in the liver. Its active metabolite has a longer half-life (14–18 hours), which contributes to its antithrombotic effects.
- Safety Concerns : The RUBY-1 trial highlighted an increased risk of bleeding with this compound use alongside dual antiplatelet therapy. Although there were no fatal bleeding incidents reported, the increased rates prompted questions about its clinical utility in this population .
Summary of Clinical Findings
Application Area | Efficacy Results | Safety Concerns |
---|---|---|
Venous Thromboembolism | Significant reduction in VTE incidence | Low incidence of bleeding events |
Acute Coronary Syndrome | No significant reduction in ischemic events | Increased bleeding rates |
Atrial Fibrillation | Potentially reduces stroke risk | Not extensively studied |
Mechanism of Action
Darexaban exerts its effects by directly inhibiting factor Xa, an essential blood coagulation factor responsible for the initiation of the coagulation cascade. Factor Xa cleaves prothrombin to its active form, thrombin, which then converts soluble fibrinogen to insoluble fibrin and activates platelets. By inhibiting factor Xa, this compound prevents the formation of thrombin and subsequently reduces the formation of blood clots .
Comparison with Similar Compounds
Darexaban is part of a class of direct factor Xa inhibitors, which includes other compounds such as edoxaban, eribaxaban, fidexaban, letaxaban, and otamixaban. Compared to these similar compounds, this compound has unique structural features and pharmacokinetic properties. For instance, it lacks an amidine moiety, which is present in some other factor Xa inhibitors like fidexaban and otamixaban . This structural difference may contribute to its distinct pharmacological profile and therapeutic potential.
Conclusion
This compound is a promising anticoagulant and antithrombotic agent with potential applications in preventing venous thromboembolism and stroke. Despite its discontinuation, it remains a valuable compound for scientific research and the development of new anticoagulant therapies. Its unique mechanism of action and comparison with similar compounds highlight its significance in the field of anticoagulation research.
Biological Activity
Darexaban (YM150) is an oral direct factor Xa inhibitor developed primarily for the prevention of venous thromboembolism (VTE) and ischemic events in various clinical settings, including acute coronary syndrome (ACS) and major orthopedic surgeries. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical efficacy, safety profile, and relevant case studies.
This compound functions as a direct inhibitor of factor Xa (FXa), a crucial component in the coagulation cascade. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This action is essential in managing conditions associated with thrombosis, such as VTE and ischemic strokes.
Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized in the liver to its active metabolite, this compound glucuronide (YM-222714). The pharmacokinetic profile indicates:
- Absorption : Quick absorption with peak plasma levels occurring 1–1.5 hours post-dose.
- Metabolism : Primarily through glucuronidation in the liver.
- Half-life : this compound has a short half-life, while its metabolite has a longer half-life of approximately 14–18 hours.
- Excretion : Excreted via kidneys and feces.
Venous Thromboembolism Prevention
This compound has been evaluated in several clinical trials for its efficacy in preventing VTE. A notable study involved patients undergoing major abdominal surgery:
- Study Design : A Phase III multicenter trial compared this compound (15 mg bid) against mechanical prophylaxis.
- Results : The incidence of total VTE at Day 12 was significantly lower in the this compound group (2.6%) compared to mechanical prophylaxis (15.0%) .
Acute Coronary Syndrome
The RUBY-1 trial assessed this compound's safety and efficacy when added to dual antiplatelet therapy after ACS:
- Study Design : A double-blind, placebo-controlled trial involving 1279 patients.
- Findings : There was a dose-dependent increase in bleeding rates with this compound, but no significant reduction in ischemic events compared to placebo . The bleeding rates for different doses were:
Safety Profile
The safety of this compound has been a critical focus in clinical trials:
- Bleeding Events : Increased rates were observed across all treatment groups compared to placebo, indicating a need for careful monitoring during therapy .
- Adverse Events : Common adverse events included gastrointestinal issues like constipation and insomnia. Notably, major bleeding incidents were rare .
Comparative Efficacy
To illustrate the comparative efficacy of this compound against other anticoagulants, a summary table is provided below:
Drug | Indication | Efficacy Rate (%) | Major Bleeding Rate (%) |
---|---|---|---|
This compound | VTE after surgery | 2.6 | Low |
Warfarin | VTE and stroke prevention | Variable | Higher |
Rivaroxaban | VTE and stroke prevention | Similar to this compound | Moderate |
Apixaban | VTE and stroke prevention | Comparable | Lower |
Properties
IUPAC Name |
N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIQYINMSGIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030146 | |
Record name | Darexaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365462-23-3 | |
Record name | Darexaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365462-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darexaban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darexaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darexaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAREXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF322K101S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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